3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one
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Overview
Description
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is a heterocyclic compound that features an oxazoline ring fused with phenyl and methylsulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-(methylsulfonyl)benzaldehyde and its subsequent reaction with phenylacetic acid derivatives. The process is optimized for yield and purity, often involving large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperatures and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly as COX-2 inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also release nitric oxide (NO), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Another compound with a methylsulfonylphenyl group, known for its antibacterial properties.
Uniqueness
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is unique due to its specific oxazoline ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a COX-2 inhibitor and release NO makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
197239-92-2 |
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Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-3-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-16(18)17(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ARBNKJFPDYRWBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=COC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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